molecular formula C17H18N2O5 B2564472 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 203782-27-8

2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2564472
CAS No.: 203782-27-8
M. Wt: 330.34
InChI Key: KTEHJUOQDRVAAC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and transformations of derivatives related to oxazole compounds, including those with specific substitutions at the oxazole ring, are of significant interest. One such study involves the combinatorial synthesis of 5-substituted oxazole-4-carboxylic acid esters, demonstrating a methodology applicable to a range of carboxylic acid derivatives including aromatic, heterocyclic, and N-Boc-protected amino acids (Tormyshev et al., 2006).

Biological Activity Prediction

  • Research on polycyclic systems containing oxadiazole rings, including the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their biological activity predictions, exemplifies the compound's relevance in developing novel bicyclic systems. This showcases the compound's potential utility in medicinal chemistry and drug design (Kharchenko et al., 2008).

Catalytic Applications

  • The compound's derivatives have been explored for their catalytic activities, particularly in C-H functionalization of cyclic amines. This involves redox-annulations with α,β-unsaturated carbonyl compounds, highlighting the compound's utility in synthetic organic chemistry and the development of novel synthetic pathways (Kang et al., 2015).

Antioxidant Activity

  • Derivatives containing oxazole rings have been synthesized and evaluated for their antioxidant activities. This indicates the potential therapeutic applications of these compounds in diseases where oxidative stress plays a crucial role. The structure-activity relationship of these derivatives provides insight into designing more potent antioxidants (Tumosienė et al., 2019).

Antimicrobial Agents

  • The synthesis of benzoxazole-based oxadiazoles and their screening as potential antimicrobial agents demonstrate the compound's relevance in addressing microbial resistance. This research contributes to the discovery of new antimicrobial compounds with potential applications in treating infectious diseases (Vodela et al., 2013).

Properties

IUPAC Name

5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-14(16(20)21)18-15(24-11)13-8-5-9-19(13)17(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEHJUOQDRVAAC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.